molecular formula C20H23NO3 B2771721 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide CAS No. 1799255-00-7

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide

Cat. No.: B2771721
CAS No.: 1799255-00-7
M. Wt: 325.408
InChI Key: JLKUGERNEGLSMP-FMIVXFBMSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide is an organic compound that belongs to the class of cinnamamides These compounds are characterized by the presence of a cinnamoyl group (a phenyl group attached to an α,β-unsaturated carbonyl group) linked to an amide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide typically involves the following steps:

  • Formation of the Hydroxyethoxy Intermediate:

    • React ethylene glycol with an appropriate halogenated compound (e.g., p-tolyl chloride) under basic conditions to form the hydroxyethoxy intermediate.
    • Reaction conditions: Use of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
  • Amidation Reaction:

    • React the hydroxyethoxy intermediate with cinnamoyl chloride in the presence of a base to form the desired cinnamamide.
    • Reaction conditions: Use of a base such as triethylamine or pyridine, and a solvent like dichloromethane (DCM) or chloroform.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and purity.

Types of Reactions:

    Oxidation: The hydroxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The cinnamoyl group can be reduced to form the corresponding saturated amide.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Use of nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

  • Oxidation products: Aldehydes or carboxylic acids.
  • Reduction products: Saturated amides.
  • Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide depends on its specific application. For example:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyethoxy and cinnamoyl groups may play a role in binding to these targets.

    Chemical Reactions: The compound’s functional groups (hydroxyethoxy, p-tolyl, and cinnamoyl) determine its reactivity and the types of reactions it can undergo.

Comparison with Similar Compounds

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide can be compared with other cinnamamides and related compounds:

    Similar Compounds:

Uniqueness:

  • The presence of both hydroxyethoxy and p-tolyl groups in this compound makes it unique compared to other cinnamamides. These functional groups may impart specific properties, such as increased solubility or enhanced biological activity.

Properties

IUPAC Name

(E)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-16-7-10-18(11-8-16)19(24-14-13-22)15-21-20(23)12-9-17-5-3-2-4-6-17/h2-12,19,22H,13-15H2,1H3,(H,21,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKUGERNEGLSMP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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